molecular formula C12H15NO4S B2443254 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide CAS No. 462069-23-4

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide

Cat. No. B2443254
CAS RN: 462069-23-4
M. Wt: 269.32
InChI Key: NMCQKQUWCARVDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Scientific Research Applications

Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate

This compound has been used in the synthesis of potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate , a bioactive compound with high yield and purity . This compound is of potential interest in applications such as pesticides and antioxidants .

Pesticide Application

The compound has been found to be an effective fungicide with selective action . This makes it a valuable tool in the agricultural industry for the control of harmful fungi.

Catalysis

The compound has been involved in reactions that involve catalysis by strong base . This makes it useful in various chemical reactions that require a catalyst.

Drug Development

“N-(1,1-dioxothiolan-3-yl)-N-methylacetamide” has been investigated for its role in drug development, particularly in the treatment of neurodegenerative diseases and cancer. Clinical trials have shown promising results in the use of this compound as a neuroprotective agent.

GIRK1/2 Potassium Channel Activators

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide” has been used in the discovery and characterization of a series of compounds as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds display nanomolar potency as GIRK1/2 activators with improved metabolic stability .

Neurological Disorders

The compounds synthesized using “N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide” have shown potential in the treatment of various neurological disorders such as pain perception, epilepsy, reward/addiction, and anxiety .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-11-5-3-2-4-10(11)12(14)13-9-6-7-18(15,16)8-9/h2-5,9H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCQKQUWCARVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide

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